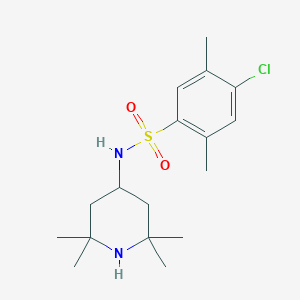![molecular formula C22H30N2O4S2 B245711 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245711.png)
1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as BTP-2 and is widely used in scientific research as a potent and selective inhibitor of inositol trisphosphate receptors (IP3Rs). IP3Rs are intracellular calcium channels that play a critical role in various physiological processes such as cell signaling, muscle contraction, and neurotransmitter release.
作用機序
BTP-2 acts as a competitive inhibitor of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine by binding to the IP3-binding site on the receptor. This prevents the binding of IP3, which is the natural ligand of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, and thus inhibits the release of calcium ions from the endoplasmic reticulum. This leads to a decrease in intracellular calcium concentration, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
BTP-2 has been shown to have several biochemical and physiological effects. It inhibits the release of calcium ions from the endoplasmic reticulum, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. BTP-2 has also been shown to block the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. Moreover, BTP-2 has been shown to regulate the autophagy process, which is critical for maintaining cellular homeostasis.
実験室実験の利点と制限
BTP-2 has several advantages for lab experiments. It is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, which makes it a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes. Moreover, BTP-2 has been shown to be effective in blocking the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. However, BTP-2 has some limitations for lab experiments. It is relatively expensive compared to other inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, and its synthesis can be challenging. Moreover, BTP-2 has some off-target effects, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the study of BTP-2. One direction is to investigate the effects of BTP-2 on the regulation of autophagy in various cell types. Another direction is to develop more potent and selective inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine that can overcome the limitations of BTP-2. Moreover, the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various pathological conditions such as neurodegenerative diseases and cancer needs to be further investigated using BTP-2 and other inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine. Overall, BTP-2 is a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes and has the potential to lead to new insights into the regulation of intracellular calcium signaling.
合成法
The synthesis of BTP-2 involves the reaction of piperazine with two equivalents of 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atoms by the piperazine nitrogen atoms, resulting in the formation of BTP-2. The yield of BTP-2 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
BTP-2 is a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes. It has been used in numerous studies to investigate the effects of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine on calcium signaling, synaptic transmission, and muscle contraction. BTP-2 has also been shown to be effective in blocking the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. Moreover, BTP-2 has been used to study the effects of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine on the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
特性
分子式 |
C22H30N2O4S2 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
1,4-bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-11-19(5)21(13-17(15)3)29(25,26)23-7-9-24(10-8-23)30(27,28)22-14-18(4)16(2)12-20(22)6/h11-14H,7-10H2,1-6H3 |
InChIキー |
IAUGDQYIDUAIFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)


![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)

![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)



![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B245709.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245710.png)